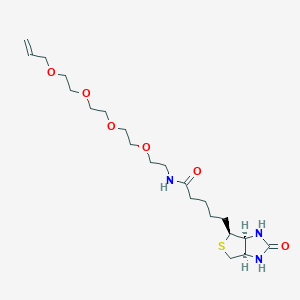
Biotin-PEG4-allyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-PEG4-allyl is a compound that combines biotin, a water-soluble B-complex vitamin, with a polyethylene glycol (PEG) spacer and an allyl group. This compound is often used in bioconjugation and click chemistry applications due to its ability to form stable linkages with other molecules. The PEG spacer provides flexibility and reduces steric hindrance, making it an ideal linker for various biochemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Biotin-PEG4-allyl can be synthesized through a series of chemical reactions involving the conjugation of biotin with a PEG spacer and an allyl group. The process typically involves the following steps:
- Activation of biotin with a suitable activating agent such as N-hydroxysuccinimide (NHS).
- Conjugation of the activated biotin with a PEG spacer.
- Introduction of the allyl group through a suitable chemical reaction, such as an allylation reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis platforms and high-throughput reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Biotin-PEG4-allyl undergoes various chemical reactions, including:
Click Chemistry Reactions: The alkyne group in this compound reacts with azides via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.
Substitution Reactions: The allyl group can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Nucleophiles: Used in substitution reactions to replace the allyl group.
Major Products Formed:
Triazole Linkages: Formed through click chemistry reactions.
Substituted Products: Formed through substitution reactions involving the allyl group.
Applications De Recherche Scientifique
Biotin-PEG4-allyl has a wide range of applications in scientific research, including:
Mécanisme D'action
Biotin-PEG4-allyl exerts its effects through the following mechanisms:
Biotin-Streptavidin Interaction: The biotin moiety binds with high affinity to streptavidin, enabling the detection and purification of biotinylated molecules.
Click Chemistry: The alkyne group reacts with azides to form stable triazole linkages, facilitating the conjugation of this compound with other molecules.
Comparaison Avec Des Composés Similaires
Biotin-PEG4-alkyne: Similar to Biotin-PEG4-allyl but with an alkyne group instead of an allyl group.
Biotin-PEG4-azide: Contains an azide group, used in click chemistry reactions with alkynes.
Uniqueness: this compound is unique due to its allyl group, which provides additional reactivity compared to other biotin-PEG compounds. This makes it versatile for various chemical modifications and bioconjugation applications .
Propriétés
Formule moléculaire |
C21H37N3O6S |
|---|---|
Poids moléculaire |
459.6 g/mol |
Nom IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C21H37N3O6S/c1-2-8-27-10-12-29-14-15-30-13-11-28-9-7-22-19(25)6-4-3-5-18-20-17(16-31-18)23-21(26)24-20/h2,17-18,20H,1,3-16H2,(H,22,25)(H2,23,24,26)/t17-,18-,20-/m0/s1 |
Clé InChI |
JDYVHCPBZJKHOR-BJLQDIEVSA-N |
SMILES isomérique |
C=CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
SMILES canonique |
C=CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



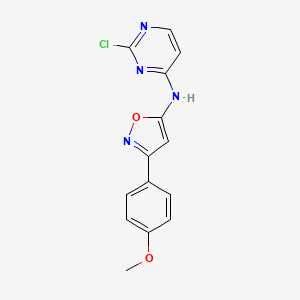
![2-[[Ethyl[(4-fluorophenyl)methyl]amino]methyl]-7,8-dimethyl-4(1H)-quinolinone](/img/structure/B11829179.png)


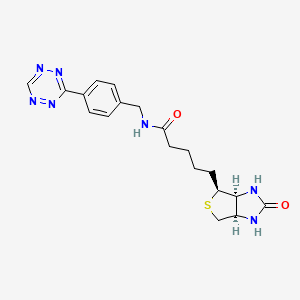
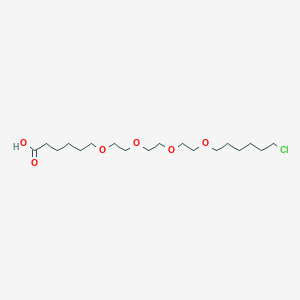


![1-(((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate](/img/structure/B11829216.png)
![(2S,3S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B11829220.png)
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(dimethylamino)ethyl]-6-[2-[4-(diphenylamino)phenyl]ethenyl]-](/img/structure/B11829222.png)
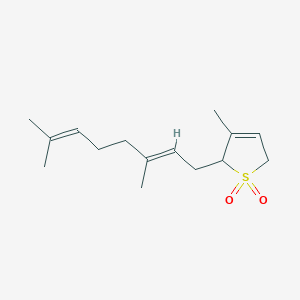
![All(a1-3)AllNAc(a1-3)Gal(b1-4)[6-deoxy-L-All(a1-3)]aldehydo-L-Tal](/img/structure/B11829232.png)
